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Compound of Interest

Compound Name: (Rac)-Zevaquenabant

Cat. No.: B15609889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(S)-MRI-1867 is a potent and peripherally restricted dual inhibitor of the Cannabinoid Receptor

1 (CB1R) and inducible Nitric Oxide Synthase (iNOS). Its unique pharmacological profile

makes it a promising therapeutic candidate for fibrotic diseases, offering the potential for anti-

fibrotic efficacy without the central nervous system (CNS) side effects associated with first-

generation CB1R antagonists. This technical guide provides an in-depth overview of the

synthesis, characterization, and mechanism of action of (S)-MRI-1867.

Synthesis of (S)-MRI-1867
While the specific, detailed industrial synthesis protocol for (S)-MRI-1867 is proprietary, a

plausible synthetic route can be derived from the literature on the synthesis of similar 3,4-

diarylpyrazoline carboximidamides. The synthesis of the racemic mixture would likely be

followed by chiral separation to isolate the active (S)-enantiomer.

Proposed Synthetic Workflow
The synthesis of racemic MRI-1867 likely involves a multi-step process, beginning with the

formation of a chalcone, followed by cyclization to form the pyrazoline core, and subsequent

derivatization to yield the final carboximidamide.
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Starting Materials:
4-chlorobenzaldehyde and 4-chloroacetophenone

Claisen-Schmidt Condensation
(Chalcone Formation)

Base (e.g., NaOH)

Cyclization with Hydrazine
(Pyrazoline Formation)

Hydrazine hydrate

Reaction with an Isothiocyanate

e.g., (4-(trifluoromethyl)phenyl)sulfonyl isothiocyanate

S-alkylation

Alkylating agent (e.g., Methyl iodide)

Amination

Ammonia

Final Product:
(rac)-MRI-1867

Chiral Chromatography

Isolated (S)-MRI-1867
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Proposed synthetic workflow for (S)-MRI-1867.
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Physicochemical and Pharmacokinetic Properties
(S)-MRI-1867 has been characterized by its physicochemical and pharmacokinetic properties,

which are crucial for its therapeutic potential as a peripherally restricted drug.

Property Value Reference

Molecular Formula C26H22Cl2F3N5O2S

Molecular Weight 628.4 g/mol

Aqueous Solubility < 1 µg/mL [1]

Plasma Protein Binding >99% [1]

Bioavailability 21-60% (across species) [1]

Brain/Plasma Ratio 0.03 [2]

Chiral Conversion Negligible in mice [1]

Biological Characterization
The biological activity of (S)-MRI-1867 is defined by its potent and dual inhibition of CB1R and

iNOS.

In Vitro Activity
Target Assay Type Value (Ki) Reference

CB1R Radioligand Binding 5.7 nM (racemate)

(S)-MRI-1867 acts as an inverse agonist at the CB1 receptor.

Experimental Protocols
This assay is performed to determine the binding affinity of (S)-MRI-1867 to the CB1 receptor.

Membrane Preparation: Membranes from cells overexpressing the human CB1 receptor

(e.g., CHO-K1 cells) are prepared.
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Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and

0.5 mg/mL BSA, pH 7.4, is used.

Competition Binding: A fixed concentration of a radiolabeled CB1R ligand (e.g., [3H]CP-

55,940) is incubated with the cell membranes in the presence of increasing concentrations of

(S)-MRI-1867.

Incubation: The reaction is incubated at 30°C for 60-90 minutes.

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate

bound from free radioligand.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The concentration of (S)-MRI-1867 that inhibits 50% of the specific binding of

the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff

equation.

This functional assay is used to determine the inverse agonist activity of (S)-MRI-1867 at the

CB1 receptor.

Membrane Preparation: Similar to the binding assay, membranes from cells expressing

CB1R are used.

Assay Buffer: A buffer containing 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM

EGTA, and 1 mg/mL BSA, pH 7.4, is prepared.

Reaction Mixture: The membranes are incubated with a fixed concentration of [35S]GTPγS,

GDP (typically 10-30 µM), and varying concentrations of (S)-MRI-1867.

Incubation: The reaction is carried out at 30°C for 60 minutes.

Filtration and Quantification: The assay is terminated and radioactivity is quantified as

described for the radioligand binding assay.
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Data Analysis: Inverse agonists will decrease the basal [35S]GTPγS binding. The potency

(EC50) and efficacy of (S)-MRI-1867 are determined from the concentration-response curve.

The inhibitory effect of (S)-MRI-1867 on iNOS activity can be measured by monitoring the

conversion of L-arginine to L-citrulline.

Enzyme Source: Recombinant iNOS or lysates from cells stimulated to express iNOS (e.g.,

LPS-stimulated macrophages) can be used.

Reaction Buffer: A buffer containing cofactors for iNOS, such as NADPH, FAD, FMN, and

tetrahydrobiopterin, is prepared.

Assay: The enzyme is incubated with L-[3H]arginine and varying concentrations of (S)-MRI-

1867.

Incubation: The reaction is typically incubated at 37°C for 30-60 minutes.

Separation: The reaction is stopped, and the radiolabeled L-citrulline produced is separated

from the unreacted L-[3H]arginine using cation-exchange chromatography.

Quantification: The amount of L-[3H]citrulline is determined by liquid scintillation counting.

Data Analysis: The IC50 value for iNOS inhibition by (S)-MRI-1867 is calculated.

In Vitro Characterization Workflow
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CB1R Characterization iNOS Characterization

Radioligand Binding Assay
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iNOS Activity Assay
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Workflow for the in vitro characterization of (S)-MRI-1867.

Signaling Pathways and Mechanism of Action in
Fibrosis
Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading

to organ scarring and dysfunction. Both CB1R and iNOS are implicated as pro-fibrotic

mediators.

CB1R Signaling: Activation of CB1R in various cell types, including hepatocytes, hepatic

stellate cells, and immune cells, promotes pro-fibrotic gene expression and contributes to

pathologies that drive fibrosis.

iNOS Signaling: Overexpression of iNOS leads to the production of high levels of nitric oxide

(NO), which can contribute to nitrosative stress, inflammation, and cell damage, thereby

promoting a pro-fibrotic environment.

(S)-MRI-1867 exerts its anti-fibrotic effects by simultaneously blocking these two key pro-

fibrotic pathways. This dual inhibition leads to a greater therapeutic effect than targeting either

pathway alone.
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Dual inhibitory mechanism of (S)-MRI-1867 on pro-fibrotic signaling.

Conclusion
(S)-MRI-1867 is a novel, peripherally restricted dual inhibitor of CB1R and iNOS with significant

therapeutic potential for the treatment of fibrotic diseases. Its well-characterized

pharmacokinetic and pharmacodynamic properties, combined with a strong preclinical efficacy

profile, make it a compelling candidate for further clinical development. The detailed

methodologies and data presented in this guide provide a valuable resource for researchers in

the field of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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